Rigid Tricyclic Scaffold: Conformational Restriction and Rotatable Bond Count vs. 1H-Pyrrolo[2,3-b]pyridine Analogs
2H-Isoxazolo[5,4-B]pyrrolo[2,3-E]pyridine possesses zero rotatable bonds, defining it as a completely rigid, planar tricyclic scaffold [1]. In contrast, commonly employed 1H-pyrrolo[2,3-b]pyridine-based kinase inhibitor scaffolds typically contain 2–4 rotatable bonds due to pendant substituents, introducing substantial conformational flexibility . This difference in conformational entropy has direct implications for target binding: rigid scaffolds pre-pay the entropic cost of binding, generally resulting in improved binding enthalpy and selectivity when appropriately matched to a binding site. However, the absence of published head-to-head binding data for this specific scaffold requires that this advantage be considered a class-level inference pending experimental verification.
1H‑pyrrolo[2,3‑b]pyridine derivatives: typically 2–4
| Evidence Dimension | Rotatable bond count (conformational flexibility) |
|---|---|
| Target Compound Data | 0 rotatable bonds |
| Comparator Or Baseline | 1H-Pyrrolo[2,3-b]pyridine derivatives: typically 2–4 rotatable bonds |
| Quantified Difference | Absolute difference: 2–4 rotatable bonds |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem) for target; literature survey for comparator class |
Why This Matters
Procurement decisions for scaffold-hunting campaigns should prioritize rigid, low-rotatable-bond scaffolds when the target binding site demands conformational pre-organization, as this reduces the entropic penalty upon binding and can improve hit rates in fragment-based screening.
- [1] PubChem. 2H-Isoxazolo[5,4-B]pyrrolo[2,3-E]pyridine. Compound Summary, CID 45117962. Computed Properties: Rotatable Bond Count. Accessed 2026-05-10. View Source
